molecular formula C16H18N2O3 B3174806 N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide CAS No. 954266-85-4

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide

Cat. No. B3174806
CAS RN: 954266-85-4
M. Wt: 286.33 g/mol
InChI Key: IGTNSZPXWXSLDM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, more commonly known as AMPA, is a synthetic compound that has been widely studied for its physiological and biochemical effects in various research applications. AMPA is a derivative of the amino acid glutamate and is considered to be an agonist of the glutamate receptor. It is a commonly used in laboratory experiments to study receptor activation and its effects on cells.

Scientific Research Applications

Green Synthesis Applications

One notable application of compounds similar to N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide is in the green synthesis of chemical intermediates. For instance, Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlighting the potential for environmentally friendly production processes (Zhang Qun-feng, 2008).

Synthesis of Antimalarial Drugs

Compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide have been explored in the synthesis of antimalarial drugs. Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones for potential antimalarial applications, demonstrating the role of similar compounds in medicinal chemistry (Werbel et al., 1986).

Pharmacological Applications in Polymer Synthesis

In the field of polymer science, compounds like N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide have been used in the synthesis of pharmacologically active polymers. Román and Gallardo (1992) described the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, suggesting potential applications in developing polymers with integrated pharmacological properties (J. S. Román & A. Gallardo, 1992).

Role in Anticonvulsant Drug Development

The structure of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide is closely related to compounds used in the development of anticonvulsant drugs. Research by Kohn et al. (1991) on the anticonvulsant activity of functionalized alpha-heteroatom-substituted amino acids highlights the relevance of such compounds in the development of new therapeutic agents for seizure disorders (Kohn et al., 1991).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-3-4-12(17)9-15(11)18-16(19)10-21-14-7-5-13(20-2)6-8-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTNSZPXWXSLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200024
Record name N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide

CAS RN

954266-85-4
Record name N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954266-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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